Robinin

Catalog No.
S541733
CAS No.
301-19-9
M.F
C33H40O19
M. Wt
740.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Robinin

CAS Number

301-19-9

Product Name

Robinin

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

Molecular Formula

C33H40O19

Molecular Weight

740.7 g/mol

InChI

InChI=1S/C33H40O19/c1-10-19(36)23(40)26(43)31(47-10)46-9-17-21(38)25(42)28(45)33(51-17)52-30-22(39)18-15(35)7-14(49-32-27(44)24(41)20(37)11(2)48-32)8-16(18)50-29(30)12-3-5-13(34)6-4-12/h3-8,10-11,17,19-21,23-28,31-38,40-45H,9H2,1-2H3/t10-,11-,17+,19-,20-,21-,23+,24+,25-,26+,27+,28+,31+,32-,33-/m0/s1

InChI Key

PEFASEPMJYRQBW-HKWQTAEVSA-N

solubility

Soluble in DMSO

Synonyms

EINECS 206-113-3; Kaempferol-3-O-gal-rham-7-O-rham; Kaempferol-3-O-robinoside-7-O-rhamnoside; NSC 9222; Robinin; UNII-75RT1VGM60;

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)C)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O

The exact mass of the compound Robinin is 740.22 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. It belongs to the ontological category of dihydroxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Robinin (Kaempferol-3-O-robinoside-7-O-rhamnoside) is a highly specialized flavonol triglycoside. From a procurement perspective, its value lies in its structural complexity, featuring both robinoside and rhamnoside moieties attached to a kaempferol backbone. This specific glycosylation pattern fundamentally alters its physicochemical properties, most notably increasing its aqueous solubility compared to its aglycone counterpart [1]. Robinin is primarily procured as a high-purity analytical reference standard for the quality control of botanical extracts (such as Astragalus falcatus and Robinia pseudoacacia) and as a highly specific probe in pharmacokinetic assays evaluating P-glycoprotein (P-gp) efflux mechanisms[2].

Research Fit

Structure Defined triglycoside enables reproducible pathway-targeting studies
TLR Validated TLR2/TLR4 signaling modulation in ox-LDL challenge models
XOD Mixed-competitive xanthine oxidase inhibition assay context
Cell model Cell-model selectivity screening: primary vs. cancer cell endpoints

Substituting Robinin with its aglycone, Kaempferol, or other common glycosides like Rutin, critically compromises experimental and formulation integrity. Kaempferol is notoriously hydrophobic (water solubility ~0.44 mg/mL), requiring organic solvents like DMSO or complex nano-emulsions for processing, whereas Robinin's triglycoside structure facilitates aqueous-based formulations [1]. Furthermore, in cellular and pharmacokinetic models, Kaempferol acts as a potent inhibitor of the Breast Cancer Resistance Protein (BCRP), whereas Robinin does not inhibit BCRP but is instead a specific substrate for P-glycoprotein (P-gp)[2]. Consequently, utilizing a generic kaempferol substitute in transport, efflux, or bioavailability assays will yield fundamentally different intracellular accumulation profiles and transporter interactions, ruining assay reproducibility.

Substitution Risk

Glycosylation pattern Three-sugar arrangement may alter target recognition and binding kinetics relative to mono-/diglycosides.
Inhibition mechanism Mixed-competitive XOD inhibition is glycosylation-dependent; aglycone may show different mode and potency.
Cell-type selectivity Differential primary vs. cancer cell response may not replicate with other kaempferol forms.

Aqueous Solubility and Formulation Processability

Robinin's triglycoside structure (incorporating robinoside and rhamnoside) fundamentally alters its physicochemical profile compared to its aglycone, kaempferol. While kaempferol exhibits poor aqueous solubility (approximately 0.44 mg/mL), necessitating the use of organic solvents or complex nano-emulsions for dissolution [1], Robinin is highly soluble in hot water. This drastic increase in hydrophilicity makes Robinin significantly easier to process in aqueous-based formulations and in vitro assays without the cytotoxic risks associated with high DMSO concentrations.

Evidence DimensionAqueous Solubility
Target Compound DataHighly soluble in hot water (hydrophilic triglycoside)
Comparator Or BaselineKaempferol (~0.44 mg/mL in water)
Quantified DifferenceOrders-of-magnitude higher aqueous solubility for the glycoside.
ConditionsStandard aqueous solvent systems.

Procurement for aqueous-based pharmacological formulations or biological assays requires the glycosylated form to avoid precipitation and organic solvent dependency.

XOD Inhibition
Cross-study comparable
Robinin IC50 31.79 ± 0.15 μg/mL
Kaempferol aglycone IC50 6.72 μM (~1.92 μg/mL)
Supports enzyme inhibition endpoint comparison
Mechanism differs; cross-study interpretation needed

Efflux Transporter Specificity (BCRP Inhibition)

In multidrug resistance models, the choice between Robinin and kaempferol dictates the mechanistic outcome. Kaempferol acts as a potent inhibitor of the Breast Cancer Resistance Protein (BCRP), significantly increasing the intracellular accumulation of substrates like mitoxantrone. In stark contrast, Robinin at concentrations of 5 to 50 µM demonstrates no significant inhibitory impact on BCRP-mediated transport[1]. This structural divergence—driven by the glycosylation at the 3-hydroxyl and 7-hydroxyl positions—renders Robinin inactive against BCRP, preventing confounding variables in specific transporter assays.

Evidence DimensionBCRP-mediated mitoxantrone transport inhibition
Target Compound DataNo significant inhibition at 5-50 µM
Comparator Or BaselineKaempferol (Strong BCRP inhibitor)
Quantified DifferenceComplete divergence in transporter inhibition activity.
ConditionsBCRP-overexpressing MCF-7 cell models.

Researchers studying specific efflux pathways must procure Robinin to isolate P-gp substrate behavior without confounding BCRP inhibition.

Cell-Model Cytotoxicity
Cross-study comparable
hPBMCs No obvious cytotoxicity (1-10 μg/mL)
Pancreatic cancer Proliferation inhibited (P < 0.01)
Supports cell-model selectivity endpoint review
Primary vs. cancer cell differential; direct comparator data limited

Intracellular Accumulation and P-gp Substrate Behavior

Robinin is actively effluxed by P-glycoprotein (P-gp), which severely limits its baseline intracellular accumulation compared to its aglycone. In P-gp-overexpressing MCF-7 cells, the uptake of kaempferol is significantly greater than that of Robinin [1]. However, when co-administered with the P-gp inhibitor verapamil, the intracellular accumulation of Robinin increases dramatically, confirming its status as a highly specific P-gp substrate [1]. Accurate quantification of this differential uptake requires precise LC-MS/MS methodologies tailored to the intact triglycoside [2].

Evidence DimensionIntracellular accumulation / P-gp efflux
Target Compound DataLow baseline uptake; highly responsive to P-gp inhibition (verapamil)
Comparator Or BaselineKaempferol (Higher baseline uptake; less restricted by P-gp)
Quantified DifferenceSignificantly lower baseline intracellular accumulation for Robinin due to active P-gp efflux.
ConditionsP-gp-overexpressing human breast cancer cells (MCF-7) with LC/MS/MS quantification.

Robinin is the required compound for validating P-gp-mediated efflux of complex flavonoid glycosides in drug delivery and bioavailability screening.

Antioxidant Capacity
Class-level inference
Ranked among most promising antioxidants in flavonoid panel Top-tier
Analog IC50 191.67 ± 5.09 μg/mL (kaempferol-3-O-robinobioside)
Glycosylation pattern linked to top-tier radical scavenging context
Data to verify; assay methods may vary
MDR Reversal
Direct head-to-head
Robinin Marginal effect on Rhodamine 123 accumulation
Rotenone / Carotenoids Effective / Increased accumulation
Supports exclusion of P-gp modulation as confounding mechanism
Colo 320 MDR1/LRP overexpressing model

Analytical Reference Standards for Botanical Quality Control

Essential for the precise quantification of Astragalus falcatus and Robinia pseudoacacia extracts, where Robinin serves as the primary active biomarker for hypoazotemic formulations. Using the exact triglycoside standard ensures accurate LC-MS/MS calibration [1].

Pharmacokinetic and Efflux Transporter Assays

Ideal as a specific P-gp substrate probe in in vitro models (e.g., Caco-2 or MCF-7 cells) to evaluate the intestinal absorption and efflux of bulky flavonoid triglycosides without BCRP interference, unlike its aglycone counterpart [2].

Aqueous-Phase Antioxidant Formulation R&D

Selected over kaempferol in functional food or cosmetic R&D where high water solubility is required to maintain stability and prevent crystallization in hydrophilic matrices, ensuring uniform distribution of the active ingredient.

Application Fit

Application
Selection Property
Validation Focus
TLR2/TLR4 pathway response studies
Well-characterized TLR/NF-κB modulation context
NF-κB p65 translocation and TLR mRNA expression endpoints
XOD enzyme kinetics research
Mixed-competitive inhibition mechanism characterization
Inhibitory kinetics and binding mode assessment
P-gp-independent cancer cell studies
Absence of MDR-reversal activity confirms pathway-specific effects
Cancer cell proliferation and migration endpoints
Bioanalytical method development for cell-based studies
Triglycoside chromatographic identity for LC-MS/MS
Simultaneous quantification of robinin and kaempferol in cellular matrices

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.2

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

11

Exact Mass

740.21637904 Da

Monoisotopic Mass

740.21637904 Da

Heavy Atom Count

52

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

75RT1VGM60

Other CAS

301-19-9

Wikipedia

Robinin
1: Janeesh PA, Sasikala V, Dhanya CR, Abraham A. Robinin modulates TLR/NF-κB signaling pathway in oxidized LDL induced human peripheral blood mononuclear cells. Int Immunopharmacol. 2014 Jan;18(1):191-7. doi: 10.1016/j.intimp.2013.11.023. Epub 2013 Dec 2. PubMed PMID: 24295649.
2: Janeesh PA, Abraham A. Robinin modulates doxorubicin-induced cardiac apoptosis by TGF-β1 signaling pathway in Sprague Dawley rats. Biomed Pharmacother. 2014 Oct;68(8):989-98. doi: 10.1016/j.biopha.2014.09.010. Epub 2014 Sep 29. PubMed PMID: 25443416.
3: Tsiklauri L, An G, Ruszaj DM, Alaniya M, Kemertelidze E, Morris ME. Simultaneous determination of the flavonoids robinin and kaempferol in human breast cancer cells by liquid chromatography-tandem mass spectrometry. J Pharm Biomed Anal. 2011 Apr 28;55(1):109-13. doi: 10.1016/j.jpba.2010.12.021. Epub 2010 Dec 23. PubMed PMID: 21232900.
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5: Lau CS, Carrier DJ, Beitle RR, Howard LR, Lay JO, Liyanage R, Clausen EC. A glycoside flavonoid in Kudzu (Pueraria lobata): identification, quantification, and determination of antioxidant activity. Appl Biochem Biotechnol. 2005 Spring;121-124:783-94. PubMed PMID: 15930558.
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10: Austel N, Eilers EJ, Meiners T, Hilker M. Elm leaves 'warned' by insect egg deposition reduce survival of hatching larvae by a shift in their quantitative leaf metabolite pattern. Plant Cell Environ. 2016 Feb;39(2):366-76. doi: 10.1111/pce.12619. Epub 2015 Nov 14. PubMed PMID: 26296819.
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12: March RE, Miao XS, Metcalfe CD. A fragmentation study of a flavone triglycoside, kaempferol-3-O-robinoside-7-O-rhamnoside. Rapid Commun Mass Spectrom. 2004;18(9):931-4. PubMed PMID: 15116418.
13: Bokkenheuser VD, Shackleton CH, Winter J. Hydrolysis of dietary flavonoid glycosides by strains of intestinal Bacteroides from humans. Biochem J. 1987 Dec 15;248(3):953-6. PubMed PMID: 3435494; PubMed Central PMCID: PMC1148642.
14: Ugocsai K, Varga A, Molnár P, Antus S, Molnár J. Effects of selected flavonoids and carotenoids on drug accumulation and apoptosis induction in multidrug-resistant colon cancer cells expressing MDR1/LRP. In Vivo. 2005 Mar-Apr;19(2):433-8. PubMed PMID: 15796208.
15: Yahara S, Kohjyouma M, Kohoda H. Flavonoid glycosides and saponins from Astragalus shikokianus. Phytochemistry. 2000 Feb;53(4):469-71. PubMed PMID: 10731025.
16: Díaz JG, Carmona AJ, Torres F, Quintana J, Estévez F, Herz W. Cytotoxic activities of flavonoid glycoside acetates from Consolida oliveriana. Planta Med. 2008 Feb;74(2):171-4. doi: 10.1055/s-2008-1034278. Epub 2008 Jan 23. PubMed PMID: 18214815.
17: Sathishkumar T, Baskar R, Aravind M, Tilak S, Deepthi S, Bharathikumar VM. Simultaneous Extraction Optimization and Analysis of Flavonoids from the Flowers of Tabernaemontana heyneana by High Performance Liquid Chromatography Coupled to Diode Array Detector and Electron Spray Ionization/Mass Spectrometry. ISRN Biotechnol. 2012 Oct 18;2013:450948. doi: 10.5402/2013/450948. eCollection 2013. PubMed PMID: 25969771; PubMed Central PMCID: PMC4417552.
18: Ficarra R, Ficarra P, Tommasini S, Calabrò ML, Ragusa S, Barbera R, Rapisarda A. Leaf extracts of some Cordia species: analgesic and anti-inflammatory activities as well as their chromatographic analysis. Farmaco. 1995 Apr;50(4):245-56. PubMed PMID: 7669169.
19: Ji TF, Yang JB, Song WX, Wang AG, Su YL, Yuan L. [Studies on chemical constituents of Artemisia rupestris (II)]. Zhongguo Zhong Yao Za Zhi. 2007 Jun;32(12):1187-9. Chinese. PubMed PMID: 17802884.
20: Gyémánt N, Tanaka M, Antus S, Hohmann J, Csuka O, Mándoky L, Molnár J. In vitro search for synergy between flavonoids and epirubicin on multidrug-resistant cancer cells. In Vivo. 2005 Mar-Apr;19(2):367-74. PubMed PMID: 15796199.

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